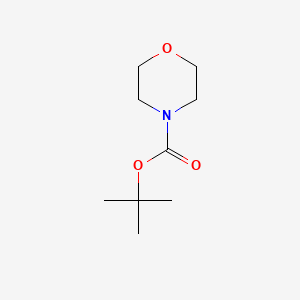Tert-butyl Morpholine-4-carboxylate
CAS No.: 220199-85-9
Cat. No.: VC2036653
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 220199-85-9 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | tert-butyl morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 |
| Standard InChI Key | JDDPITNKUXPLSB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1 |
Introduction
Tert-butyl Morpholine-4-carboxylate, with the CAS number 220199-85-9, is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by its molecular formula, C₉H₁₇NO₃, and molecular weight of 187.24 g/mol .
Synthesis and Preparation
The synthesis of Tert-butyl Morpholine-4-carboxylate often involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. This method ensures the formation of the desired product with high purity and yield.
Synthetic Routes
-
Reaction Conditions: The synthesis typically requires careful control of temperature, solvent choice, and reaction time to optimize yield and purity.
-
Reagents: Morpholine derivatives and tert-butyl chloroformate are key reagents in this synthesis.
-
Industrial Production: Large-scale synthesis involves optimizing reaction conditions for higher yields and purity while maintaining cost-effectiveness.
Chemical Reactions and Transformations
Tert-butyl Morpholine-4-carboxylate can undergo various chemical transformations, including hydrolysis, substitution, and reduction reactions. These reactions are crucial for modifying its structure to suit different applications.
Types of Reactions
-
Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
-
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate nucleophiles.
-
Reduction: The compound can be reduced to form different morpholine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
-
Oxidizing Agents: Not typically used for this compound, but could be relevant for modifying side chains.
-
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
-
Nucleophiles: Used for substitution reactions to introduce new functional groups.
Biological and Medicinal Applications
While specific biological activities of Tert-butyl Morpholine-4-carboxylate are not extensively documented, its structural features suggest potential applications in medicinal chemistry. The morpholine ring is a common motif in pharmaceuticals, contributing to bioavailability and stability.
Potential Applications
-
Drug Development: The compound could serve as a scaffold for designing drugs with specific biological activities.
-
Enzyme Inhibition: Modifications to the compound might enable it to act as an enzyme inhibitor.
Safety and Handling
Tert-butyl Morpholine-4-carboxylate is classified with hazard statements H302, H315, H319, H332, and H335, indicating potential risks to human health and the environment . Proper handling involves wearing protective equipment and following precautionary statements P261, P280, and P305+P351+P338.
Hazard Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Synthesis and Reactions
| Reaction Type | Conditions/Reagents |
|---|---|
| Hydrolysis | Basic conditions |
| Substitution | Nucleophiles |
| Reduction | LiAlH₄ |
Biological Applications
| Application | Description |
|---|---|
| Drug Development | Scaffold for drugs |
| Enzyme Inhibition | Potential inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume